molecular formula C20H18F2N2O4 B2381604 N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3,4-difluorobenzamide CAS No. 851404-33-6

N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3,4-difluorobenzamide

Cat. No.: B2381604
CAS No.: 851404-33-6
M. Wt: 388.371
InChI Key: VPDUEXRCMYISEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3,4-difluorobenzamide is a complex organic compound with a unique structure that includes a quinoline core, methoxy groups, and a difluorobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3,4-difluorobenzamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Quinoline Core: This can be achieved through a Pfitzinger reaction, where an isatin derivative reacts with an appropriate ketone under acidic conditions.

    Introduction of Methoxy Groups: Methoxylation can be performed using methanol and a suitable catalyst.

    Attachment of the Ethyl Chain: This step involves the alkylation of the quinoline core with an ethyl halide.

    Formation of the Difluorobenzamide Moiety: The final step involves the reaction of the intermediate with 3,4-difluorobenzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3,4-difluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The quinoline core can be reduced to form dihydroquinoline derivatives.

    Substitution: The difluorobenzamide moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).

Major Products Formed

    Oxidation: Formation of quinoline carboxylic acids.

    Reduction: Formation of dihydroquinoline derivatives.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3,4-difluorobenzamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3,4-difluorobenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of key enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.

    Altering Gene Expression: Affecting the expression of genes involved in cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3,4-difluorobenzamide can be compared with other similar compounds, such as:

    N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-nitrobenzamide: Known for its antagonistic effects on ionotropic glutamate receptors.

    N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-[1,1’-biphenyl]-4-carboxamide: Utilized in various fields of research due to its unique properties.

The uniqueness of this compound lies in its specific structural features and the presence of both methoxy and difluorobenzamide groups, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3,4-difluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18F2N2O4/c1-27-16-5-6-17(28-2)18-13(16)9-12(20(26)24-18)7-8-23-19(25)11-3-4-14(21)15(22)10-11/h3-6,9-10H,7-8H2,1-2H3,(H,23,25)(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPDUEXRCMYISEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C=C(C(=O)NC2=C(C=C1)OC)CCNC(=O)C3=CC(=C(C=C3)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18F2N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.